1-(4-Hydroxyphenyl)ethane-1,2-diol

Overview

Description

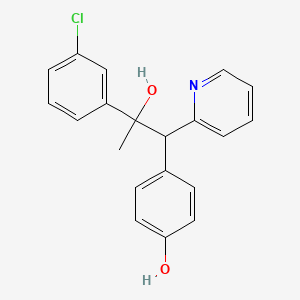

1-(4-Hydroxyphenyl)ethane-1,2-diol is an active constituent of the aerial parts of Angelica sinensis. It significantly inhibits the growth of Aeromonas hydrophila and has anticoagulative and antibiotic activities .

Synthesis Analysis

A new ferulic acid derivative, (1S)-2-O-Z-feruloyl-1-(4-hydroxyphenyl)ethane-1,2-diol, was isolated from the radix of Angelica sinensis . The structures were elucidated on the basis of spectroscopic data and comparison with literature data .Molecular Structure Analysis

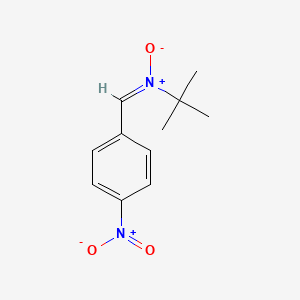

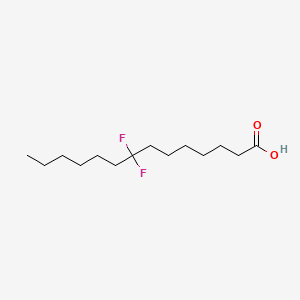

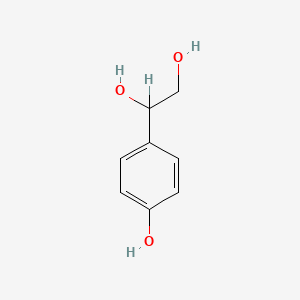

The molecular formula of 1-(4-Hydroxyphenyl)ethane-1,2-diol is C8H10O3 . The InChI is InChI=1S/C8H10O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8-11H,5H2 .Chemical Reactions Analysis

The reaction of 1-(4-Hydroxyphenyl)ethane-1,2-diol takes place in two main stages: a pre-polymerisation stage and the actual polymerisation . In the first stage, before polymerization happens, you get a fairly simple ester formed between the acid and two molecules of ethane-1,2-diol .Physical And Chemical Properties Analysis

The molecular weight of 1-(4-Hydroxyphenyl)ethane-1,2-diol is 154.16 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 2 .Scientific Research Applications

Anticoagulant Activity

“1-(4-Hydroxyphenyl)ethane-1,2-diol” has been found to have significant anticoagulant activities. It was isolated from the radix of Angelica sinensis and was found to prolong thrombin time . This suggests that it could be used in the prevention and treatment of thrombotic disorders .

Traditional Chinese Medicine

This compound is a derivative of ferulic acid, which is one of the main chemical components related to the bioactivities of Danggui, a traditional Chinese medicine. Danggui is often applied in prescriptions and composite formulas to promote blood circulation, nourish blood, regulate menstruation, relieve pain, and so on .

Cardiovascular Disease Treatment

The compound is commonly prescribed for the treatment of cardiovascular diseases in Asia. It has been shown to inhibit platelet aggregation, prevent thrombus formation, and improve blood fluidity .

Neuroprotection

The compound has been found to have neuroprotective effects. It is one of the bioactive components of Danggui, which has been shown to protect neurons .

Anticancer Activity

“1-(4-Hydroxyphenyl)ethane-1,2-diol” has been found to exhibit anticancer activities. This suggests that it could be used in the development of new anticancer drugs .

Anti-inflammatory Activity

The compound has been found to have anti-inflammatory activities. This suggests that it could be used in the treatment of various inflammatory diseases .

Antioxidant Activity

The compound has been found to have antioxidant activities. This suggests that it could be used in the prevention and treatment of diseases caused by oxidative stress .

Demulsification in Polymer Flooding

A novel branched polyether was prepared with “1-(4-Hydroxyphenyl)ethane-1,2-diol” as a core. The branched polyether showed good demulsification properties for water-in-crude-oil (W/O) emulsions, suggesting potential applications in the oil industry .

Mechanism of Action

Target of Action

1-(4-Hydroxyphenyl)ethane-1,2-diol is an active constituent of the aerial parts of Angelica sinensis . It has been found to significantly inhibit the growth of Aeromonas hydrophila , indicating that this bacterium could be a primary target.

Mode of Action

This suggests that the compound may interact with its targets in a way that inhibits bacterial growth and prolongs thrombin time .

Biochemical Pathways

Given its anticoagulative properties , it can be inferred that the compound may influence pathways related to blood coagulation.

Result of Action

The molecular and cellular effects of 1-(4-Hydroxyphenyl)ethane-1,2-diol’s action are likely multifaceted, given its anticoagulative and antibiotic activities . It appears to inhibit the growth of certain bacteria and prolong thrombin time , which could have various downstream effects on cellular processes and overall health.

Safety and Hazards

properties

IUPAC Name |

1-(4-hydroxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRWCSXMABWFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946602 | |

| Record name | 1-(4-Hydroxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxyphenyl)ethane-1,2-diol | |

CAS RN |

2380-75-8 | |

| Record name | 4-Hydroxyphenethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there any structural analogs of 1-(4-Hydroxyphenyl)ethane-1,2-diol found in nature with known biological activities?

A2: Yes, a structurally similar compound, eugenitol (4-hydroxyphenyl)ethane-1,2-diol 1-acetate), was isolated alongside 1-(4-Hydroxyphenyl)ethane-1,2-diol from the endophytic fungus Diaporthe eucalyptorum KY-9, found in association with the Melia azedarach tree. [] Interestingly, eugenitol exhibited antifungal activity against the plant pathogen Alternaria solani. [] This suggests that modifications to the 1-(4-Hydroxyphenyl)ethane-1,2-diol structure, such as acetylation, could impact its biological activity and potentially open avenues for developing antifungal agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.